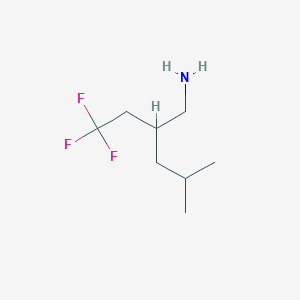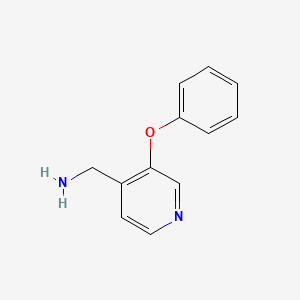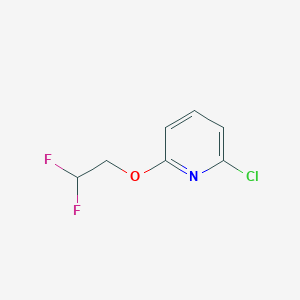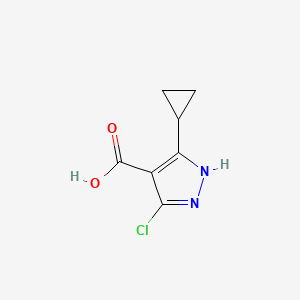
1-((3-エチル-1H-ピラゾール-4-イル)メチル)ピペラジン
概要
説明
1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. This compound features a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions.
科学的研究の応用
1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
Piperazines
are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group . Piperazine itself is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . Piperazine derivatives have been shown to have a wide variety of biological activities .
Pyrazoles
and their derivatives have attracted particular attention because they have a wide variety of biological activities . Several drugs currently on the market have the pyrazole ring as the key structural motif . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
生化学分析
Cellular Effects
The effects of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Additionally, 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine vary with different dosages in animal models. At low doses, it has been shown to have minimal effects on cellular function, while at higher doses, it can induce significant changes, including toxic or adverse effects. For example, high doses of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine have been associated with hepatotoxicity and nephrotoxicity in animal models. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites, which are then excreted from the body. The involvement of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, and can bind to plasma proteins, influencing its distribution and accumulation in different tissues. These interactions can affect the localization and bioavailability of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine within the body .
Subcellular Localization
The subcellular localization of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine can also affect its interactions with other biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine typically involves the reaction of 3-ethyl-1H-pyrazole with piperazine. One common method is the alkylation of piperazine with 3-ethyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of N-alkyl or N-acyl derivatives.
類似化合物との比較
Similar Compounds
- 1-((3-methyl-1H-pyrazol-4-yl)methyl)piperazine
- 1-((3-phenyl-1H-pyrazol-4-yl)methyl)piperazine
- 1-((3-isopropyl-1H-pyrazol-4-yl)methyl)piperazine
Uniqueness
1-((3-ethyl-1H-pyrazol-4-yl)methyl)piperazine is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.
特性
IUPAC Name |
1-[(5-ethyl-1H-pyrazol-4-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-10-9(7-12-13-10)8-14-5-3-11-4-6-14/h7,11H,2-6,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDRGRNIUPOAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Oxopiperidin-1-yl)ethyl]isoindole-1,3-dione](/img/structure/B1471746.png)




![(1-cyclohexyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471755.png)





![2-Methyl-5-[2-(pyrrolidin-1-yl)ethoxy]benzoic acid](/img/structure/B1471766.png)


